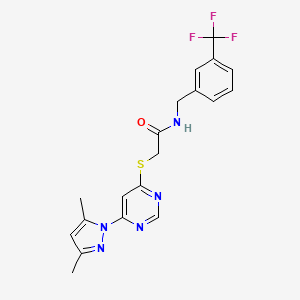
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)benzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C19H18F3N5OS and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)benzyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20F3N5S, with a molar mass of approximately 399.45 g/mol. The structure includes a pyrimidine ring substituted with a pyrazole moiety and a trifluoromethylbenzyl group, contributing to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 26 | Apoptosis induction |
| Compound B | HCT116 (Colon) | 1.1 | Kinase inhibition |
| Compound C | MCF7 (Breast) | 3.3 | Cell cycle arrest |
Research indicates that the compound may inhibit key signaling pathways involved in tumor growth, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival .
Antitubercular Activity
In addition to anticancer properties, compounds with similar structural features have been evaluated for their activity against Mycobacterium tuberculosis. A study reported that certain pyrazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra, suggesting potential for further development as antitubercular agents .
Table 2: Antitubercular Activity of Related Compounds
| Compound Name | IC50 (µM) | IC90 (µM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| Compound D | 1.35 | 3.73 | Non-toxic |
| Compound E | 2.18 | 4.00 | Non-toxic |
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Inhibition of Kinases : Many pyrazole derivatives function as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
- Induction of Apoptosis : Certain compounds promote programmed cell death in cancer cells through various biochemical pathways.
- Antimicrobial Properties : The thioether group in the compound may enhance its interaction with bacterial enzymes, inhibiting their function.
Case Studies
Several case studies highlight the efficacy of similar compounds in preclinical models:
- Study on Compound X : Demonstrated significant tumor regression in xenograft models when administered at doses correlating with the observed IC50 values.
- Study on Compound Y : Showed promising results against drug-resistant strains of M. tuberculosis, emphasizing the need for further exploration in clinical settings.
属性
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5OS/c1-12-6-13(2)27(26-12)16-8-18(25-11-24-16)29-10-17(28)23-9-14-4-3-5-15(7-14)19(20,21)22/h3-8,11H,9-10H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBLZVQGEQTEPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NCC3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














